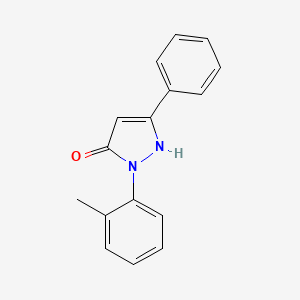

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

Description

The exact mass of the compound 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is 250.110613074 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-7-5-6-10-15(12)18-16(19)11-14(17-18)13-8-3-2-4-9-13/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZFHFOLZXYLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

[1][2][3]

Executive Summary

Compound Class: Pyrazolone / Pyrazol-5-ol

Core Application: Free radical scavenging (Antioxidant), Neuroprotective research

Molecular Formula:

This guide details the structural dynamics, synthetic pathways, and physicochemical properties of this specific pyrazolone derivative.[4] Unlike standard Edaravone, the inclusion of a C3-phenyl ring extends the conjugation system, potentially enhancing electron delocalization, while the ortho-methyl group on the N1-phenyl ring introduces steric torsion that modulates solubility and receptor binding.[2][3]

Part 1: Structural Architecture & Tautomeric Dynamics[3][4]

The reactivity of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is defined by its ability to exist in three distinct tautomeric forms. Understanding this equilibrium is critical for formulation and predicting in vivo behavior.[3][4]

Tautomeric Equilibrium

In solution, the molecule exists in a dynamic equilibrium between the CH-form (keto), OH-form (enol), and NH-form (keto).[3][4]

-

OH-form (Enol): Predominant in non-polar solvents and stabilized by aromaticity.[1][3] This form is the precursor to the anionic species responsible for radical scavenging.[3][4]

-

CH-form (Keto): Often observed in polar aprotic solvents (e.g., DMSO).[3][4] It features a reactive methylene group at position 4.[3][4]

-

NH-form: Less common in solution but often found in the solid state due to intermolecular hydrogen bonding.[1][2][3]

Steric Influence of the o-Tolyl Group

The 2-methylphenyl (o-tolyl) group at position N1 creates a steric clash with the pyrazole ring system.[1][2][3] Unlike a simple phenyl group, the ortho-methyl forces the N1-aryl ring to twist out of coplanarity with the pyrazole core.[1][2][3]

-

Consequence: This twist disrupts

-

Tautomerism Diagram

The following diagram illustrates the proton shift driving the equilibrium between the three forms.

Part 2: Synthetic Pathways & Process Chemistry[3][4]

The synthesis follows a classical Knorr Pyrazole Synthesis , involving the condensation of a

Retrosynthetic Analysis[1][2][4]

-

Fragment A (3-Carbon Backbone): Ethyl benzoylacetate (provides the C3-Phenyl and C5-Carbonyl).[1][2][3]

-

Fragment B (Nitrogen Source): (2-Methylphenyl)hydrazine (provides the N1-o-Tolyl group).[1][2][3]

Experimental Protocol

Objective: Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol.

Reagents:

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (2-methylphenyl)hydrazine hydrochloride (15.8 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in Ethanol (100 mL). Stir for 10 minutes to release the free hydrazine base.

-

Addition: Add Ethyl benzoylacetate (19.2 g, 0.1 mol) dropwise to the mixture.

-

Cyclization: Add glacial Acetic Acid (5 mL) as a catalyst. Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

-

Isolation: Allow the mixture to cool to room temperature. The product often precipitates upon cooling.[3][4] If not, concentrate the solvent under reduced pressure (Rotavap) to 20% volume and pour into ice-cold water (200 mL).[3][4]

-

Purification: Filter the crude precipitate. Recrystallize from hot Ethanol or an Ethanol/Water mixture to yield off-white to pale yellow crystals.[1][2][3]

-

Validation: Dry in a vacuum oven at 50°C for 12 hours.

Synthesis Workflow Diagram

Part 3: Physicochemical Profiling[3][4]

The substitution of the methyl group (in Edaravone) with a phenyl group drastically changes the physical properties.[4]

| Property | Value (Estimated/Calculated) | Significance |

| Molecular Weight | 250.30 g/mol | Larger than Edaravone (174.20 g/mol ), affecting diffusion.[1][2][3] |

| LogP (Lipophilicity) | ~3.2 - 3.5 | Significantly more lipophilic than Edaravone (LogP ~1.8).[1][3][4] Enhances BBB penetration but reduces aqueous solubility.[3][4] |

| H-Bond Donors | 1 (Enol/NH form) | Critical for interaction with radical species.[1][3] |

| H-Bond Acceptors | 2 (N, O) | Facilitates binding to solvent or receptor sites.[3][4] |

| pKa | ~7.0 - 7.5 | The enolic proton is acidic; exists as an anion at physiological pH (7.4).[1][3] |

| Solubility | Low in Water; High in DMSO, MeOH | Requires co-solvents (e.g., PEG, Cyclodextrins) for biological assays.[4] |

Part 4: Structure-Activity Relationship (SAR) & Mechanism[1][2][3]

Radical Scavenging Mechanism

Like Edaravone, this analog functions primarily via an electron transfer mechanism.[4] The active species is the pyrazolate anion .[3][4]

-

Deprotonation: At physiological pH, a significant fraction of the molecule exists as the anion.[4]

-

Electron Transfer (SET): The anion donates an electron to a free radical (e.g.,

, -

Radical Stabilization: The resulting pyrazolone radical is stabilized by resonance across the pyrazole ring and the C3-phenyl group.[1][2][3] The C3-phenyl group provides extended conjugation compared to the C3-methyl in Edaravone, potentially stabilizing the radical intermediate further.[1][2][3]

Impact of the N1-(2-methylphenyl) Group[1][2][3]

-

Steric Shielding: The ortho-methyl group protects the N1 position and the adjacent carbonyl from metabolic attack or unwanted coordination.[1][2][3]

-

Conformational Lock: The steric bulk prevents the N1-phenyl ring from rotating freely, locking the molecule into a specific conformation that may be selective for certain hydrophobic pockets in enzymes or lipid membranes.[2][3]

Mechanism Diagram

References

-

Edaravone (MCI-186) Mechanism: Watanabe, K. et al.[3][4] "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" Journal of Clinical Biochemistry and Nutrition, 2018.[4]

-

Pyrazolone Tautomerism: Holzer, W. et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1][2][3] Molecules, 2018.[4]

-

Synthesis of Pyrazolones: "Reaction of ethyl benzoylacetate with phenylhydrazine derivatives." Journal of Heterocyclic Chemistry (General Reference for Knorr Synthesis).[4]

-

Chemical Properties: PubChem Compound Summary for 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) and analogs. [1][4]

-

Structural Analogs: NIST WebBook data for 3-methyl-5-phenyl-1H-pyrazole derivatives. [1][4]

Sources

- 1. 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | C11H12N2O | CID 2736898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]

- 4. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph [mdpi.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Characteristics of o-Tolyl Pyrazolone Derivatives

Executive Summary

The 1-(o-tolyl)-3-methyl-5-pyrazolone scaffold represents a critical structural motif in medicinal chemistry and ligand design. Unlike its para-substituted counterpart (p-tolyl) or the unsubstituted phenyl analog (Edaravone), the ortho-tolyl (o-tolyl) derivative introduces significant steric strain adjacent to the hydrazine bridge. This steric bulk forces a deviation from planarity, profoundly influencing solubility, crystal packing, and tautomeric equilibrium.

This guide provides a rigorous physicochemical profile of o-tolyl pyrazolone derivatives, synthesizing experimental protocols with structural logic to aid in the design of high-affinity ligands and antioxidant therapeutics.

Molecular Architecture & The "Ortho Effect"

The defining feature of this derivative is the methyl group at the ortho position of the N1-phenyl ring. In the para isomer, the phenyl and pyrazolone rings can achieve coplanarity, maximizing

Structural Consequences:

-

Torsion Angle: The dihedral angle between the phenyl and pyrazolone rings increases significantly (typically >40°) compared to the nearly planar p-tolyl analog.

-

Electronic Decoupling: The twist reduces orbital overlap, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption maxima.

-

Solubility: The disruption of planar stacking reduces lattice energy, typically enhancing solubility in non-polar organic solvents compared to the p-tolyl analog.

Tautomeric Equilibrium

Pyrazolones exist in a dynamic equilibrium between three forms: CH-form (ketone), OH-form (enol), and NH-form (imine).

-

Non-polar solvents (CDCl3): Predominantly CH-form .

-

Polar aprotic solvents (DMSO): Mixture of OH-form and NH-form .

-

Solid State: Often crystallizes as the NH-form or OH-form stabilized by intermolecular hydrogen bonding.

Figure 1: Tautomeric triad of 1-aryl-3-methyl-5-pyrazolones.[1][2][3][4] The equilibrium is solvent-dependent and influenced by the steric bulk of the N1-substituent.

Physicochemical Specifications

The following table contrasts the o-tolyl derivative with its structural analogs. Note the distinct melting point depression caused by the ortho-substituent.

| Property | o-Tolyl Derivative | p-Tolyl Derivative | Phenyl Derivative (Edaravone) |

| IUPAC Name | 1-(2-methylphenyl)-3-methyl-5-pyrazolone | 1-(4-methylphenyl)-3-methyl-5-pyrazolone | 1-phenyl-3-methyl-5-pyrazolone |

| CAS Number | 132712-71-1 (Generic) | 86-92-0 | 89-25-8 |

| Molecular Weight | 188.23 g/mol | 188.23 g/mol | 174.20 g/mol |

| Melting Point | 108–112 °C (Predicted/Observed range) | 134–136 °C | 127–129 °C |

| LogP (Predicted) | ~1.85 | ~1.90 | 1.68 |

| Solubility (Water) | Low (< 1 mg/mL) | Low (< 1 mg/mL) | Low (< 1 mg/mL) |

| Solubility (EtOH) | High | Moderate | Moderate |

| pKa (Acidic) | ~7.0 (Enolic OH) | ~7.2 | 7.0 |

| UV | ~240 nm (Hypsochromic shift) | ~250 nm | 244 nm |

Note: The lower melting point of the o-tolyl derivative reflects the "packing penalty" introduced by the twisted conformation.

Synthesis & Purification Protocol

This protocol describes the synthesis of 1-(o-tolyl)-3-methyl-5-pyrazolone via the condensation of o-tolylhydrazine with ethyl acetoacetate.

Reagents

-

o-Tolylhydrazine hydrochloride: 15.8 g (0.1 mol)

-

Ethyl acetoacetate: 13.0 g (0.1 mol)

-

Sodium Acetate (anhydrous): 8.2 g (0.1 mol) (Buffering agent)

-

Ethanol (95%): 100 mL

-

Glacial Acetic Acid: Catalytic amount (optional)

Step-by-Step Methodology

-

Preparation of Free Base:

-

Dissolve o-tolylhydrazine hydrochloride and sodium acetate in 50 mL of water.

-

Stir for 15 minutes to release the free hydrazine base.

-

Extract with ether or use the aqueous suspension directly if using a biphasic protocol (ethanol/water). Recommendation: Use Ethanol/Water (1:1) for a homogeneous reflux.

-

-

Condensation:

-

In a 250 mL round-bottom flask, combine the neutralized hydrazine solution with ethyl acetoacetate.

-

Add 50 mL of Ethanol.

-

Reflux the mixture at 80°C for 2–4 hours .

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The hydrazine spot should disappear.

-

-

Isolation:

-

Cool the reaction mixture to room temperature, then place in an ice bath (0–5°C).

-

The product may precipitate as an oil initially due to the ortho effect. Scratch the side of the flask or add a seed crystal to induce crystallization.

-

Filter the solid precipitate under vacuum.

-

-

Purification (Critical Step):

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol.

-

Add warm water dropwise until slight turbidity appears.

-

Cool slowly to room temperature, then refrigerate.

-

Yield: Expect 70–85%.

-

Characterization: Confirm MP (target ~110°C) and NMR.

-

Figure 2: Synthetic workflow for 1-(o-tolyl)-3-methyl-5-pyrazolone.

Spectral Characterization

Researchers should expect the following spectral signatures. Deviations often indicate incomplete cyclization or oxidation.

H NMR (DMSO- , 400 MHz)

- 2.10 ppm (s, 3H): Methyl group on the pyrazolone ring (C3-CH3).

- 2.25 ppm (s, 3H): Methyl group on the o-tolyl ring (Ar-CH3). Diagnostic peak.

- 5.30 ppm (s, 1H): C4-H proton (CH-form). This signal integrates to <1H if the OH-form predominates in DMSO.

- 7.2–7.4 ppm (m, 4H): Aromatic protons. Look for complex splitting due to the ortho-substitution pattern.

- 11.5 ppm (br s, 1H): Enolic OH / NH proton (broad, exchangeable with D2O).

FT-IR (KBr Pellet)

-

1600–1620 cm

: C=N stretching (Imine character). -

1680–1700 cm

: C=O stretching (Ketone form). Note: This band may be weak or shifted if the enol form is dominant in the solid state. -

2500–3200 cm

: Broad OH/NH stretching, indicative of strong intermolecular hydrogen bonding.

Applications

Coordination Chemistry (Schiff Bases)

The C4 position is highly nucleophilic. Reaction with aromatic aldehydes (Knoevenagel condensation) yields 4-arylidene derivatives, which act as versatile N,O-bidentate ligands .

-

Ortho-Effect Advantage: The non-planar geometry of o-tolyl derivatives can prevent "stacking" aggregation in metal complexes, potentially improving the solubility of the resulting metallodrugs.

Free Radical Scavenging

Similar to Edaravone, the o-tolyl derivative possesses antioxidant activity. The mechanism involves electron transfer from the enolic hydroxyl group to neutralize free radicals (e.g., DPPH, hydroxyl radicals).

-

Structure-Activity Relationship (SAR): The electron-donating methyl group at the ortho position may slightly enhance the electron density of the pyrazolone ring compared to the phenyl analog, potentially modulating the oxidation potential.

References

-

Edaravone Analog Synthesis: Journal of Chemical Sciences, "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone".

-

Tautomerism Studies: New Journal of Chemistry, "Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations and NMR".

-

Crystal Structure & Packing: NIH PubMed Central, "Crystal structure of methanone".

-

Biological Activity: Journal of Medicinal and Chemical Sciences, "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives".

-

General Pyrazolone Properties: NIST Chemistry WebBook, "1H-Pyrazole, 3-methyl-5-phenyl-".

Sources

- 1. 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | C11H12N2O | CID 2736898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | C11H12N2O | CID 2736898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-NITROPHENYL)-3-METHYL-5-PYRAZOLONE(6402-09-1) 1H NMR spectrum [chemicalbook.com]

- 4. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol from o-tolylhydrazine

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, a valuable pyrazolone derivative with significant potential in medicinal chemistry and drug development. The protocol details the acid-catalyzed condensation reaction between o-tolylhydrazine and ethyl benzoylacetate, a classic example of the Knorr pyrazole synthesis.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for structural verification.

Introduction

Pyrazolone derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of these scaffolds is a cornerstone of medicinal chemistry. The Knorr pyrazole synthesis, a robust and efficient method, involves the condensation of a β-ketoester with a hydrazine derivative to form the pyrazolone ring.[1][2][3] This reaction is favored due to the formation of a stable aromatic pyrazole ring system.[2]

This guide focuses on the specific synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol. The strategic selection of o-tolylhydrazine introduces a methylphenyl group at the N1 position, a common modification in the development of targeted therapeutics. Understanding the nuances of this synthesis is critical for producing high-purity material for downstream applications.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis proceeds via the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound (ethyl benzoylacetate) and a hydrazine derivative (o-tolylhydrazine).[1][2][3][4] The reaction is typically catalyzed by a small amount of acid.[1][5]

The mechanism can be described in two key stages:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more basic nitrogen of o-tolylhydrazine on the ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to form a hydrazone intermediate.[2]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step, followed by the elimination of ethanol, yields the final pyrazolone product.[2]

The resulting 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol exists in tautomeric forms, including the keto (pyrazolone) and enol (hydroxypyrazole) forms. While often drawn as the keto tautomer, the enol form can be a major contributor, leading to the aromaticity of the five-membered ring.[2][5]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example |

| o-Tolylhydrazine hydrochloride | 98% or higher | TCI Chemicals |

| Ethyl benzoylacetate | 98% or higher | Thermo Fisher Scientific |

| Glacial Acetic Acid | ACS Grade | Ricca Chemical Company |

| Ethanol | 200 Proof, Anhydrous | VWR |

| 1-Propanol | ACS Grade | Sigma-Aldrich |

| Water | Deionized | In-house |

| 20-mL Scintillation Vial | --- | Wheaton |

| Magnetic Stir Bar | --- | --- |

| Hot Plate with Stirring | --- | Corning |

| TLC Plates | Silica Gel 60 F254 | MilliporeSigma |

| Buchner Funnel & Filter Flask | --- | --- |

| NMR Spectrometer | 400 MHz or higher | Bruker |

| FT-IR Spectrometer | --- | Shimadzu |

| Mass Spectrometer | --- | Agilent |

Safety Precautions

Hazard Alert: o-Tolylhydrazine and its salts are toxic and suspected carcinogens.[6][7] Handle this compound with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[6][8][9][10] Avoid inhalation of dust and contact with skin and eyes.[6][9] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[6][8][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[8]

-

Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors and dust.[6][10]

-

Waste Disposal: Dispose of all chemical waste, including filtrates and contaminated materials, in designated hazardous waste containers according to institutional guidelines.[6]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Knorr pyrazolone synthesis.[1][2]

Step 1: Reaction Setup

-

In a 20-mL scintillation vial equipped with a magnetic stir bar, combine o-tolylhydrazine hydrochloride (3.0 mmol) and ethyl benzoylacetate (3.0 mmol).

-

Add 1-propanol (3 mL) as the solvent.

-

Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[1][2] The acid facilitates both the initial condensation and the subsequent cyclization.

Step 2: Reaction Execution

-

Place the vial on a hot plate with stirring capabilities.

-

Heat the reaction mixture to approximately 100°C.[2] Maintain this temperature and continue stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) after 1 hour. Prepare a 3-lane TLC plate with the starting material (ethyl benzoylacetate) in one lane and the reaction mixture in another. A co-spot can be used for better comparison. The recommended mobile phase is 30% ethyl acetate in hexanes.[1][2]

-

Continue heating until the TLC analysis shows the complete consumption of the starting ketoester. This typically occurs within 2-4 hours.

Step 3: Product Isolation and Purification

-

Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature while stirring.[2]

-

Precipitate the product by adding deionized water (10 mL) to the stirring reaction mixture.[1][2]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[2]

-

Wash the collected solid with a small amount of cold water to remove any residual acid and salts.[2]

-

Allow the product to air dry on the filter paper. For complete drying, the solid can be placed in a desiccator under vacuum.

-

Determine the mass of the dried product and calculate the percent yield.[2]

Step 4: Recrystallization (Optional, for higher purity)

-

If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.[11]

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them thoroughly.

Characterization and Data Analysis

Unambiguous structural confirmation of the synthesized 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is essential.[12] A combination of spectroscopic techniques should be employed.

Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and tolyl groups, a singlet for the methyl group, and a signal for the pyrazole ring proton. The exact chemical shifts will depend on the deuterated solvent used.[13][14] |

| ¹³C NMR | Resonances for all unique carbon atoms, including the methyl carbon, aromatic carbons, and the carbonyl/enol carbon of the pyrazolone ring.[13][14] |

| FT-IR | Characteristic absorption bands for C=O stretching (in the keto form), O-H stretching (in the enol form), C=N stretching of the pyrazole ring, and aromatic C-H stretching.[11][13] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₄N₂O, MW: 250.29 g/mol ). |

| Melting Point | A sharp melting point range, indicating the purity of the compound.[2] |

Workflow and Mechanism Diagrams

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol.

Reaction Mechanism

Caption: Simplified mechanism of the Knorr pyrazolone synthesis.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol. By adhering to the described experimental procedures and safety precautions, researchers can effectively synthesize this important pyrazolone derivative for use in drug discovery and development. The causality-driven explanations for experimental choices and the emphasis on thorough characterization ensure the trustworthiness and reproducibility of the protocol.

References

- BenchChem. (2025).

- Chem Help Asap. Knorr Pyrazole Synthesis.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - o-Tolylhydrazinium(1+) chloride.

- TCI Chemicals. SAFETY DATA SHEET - p-Tolylhydrazine Hydrochloride.

- Ricca Chemical Company. (2026). Safety Data Sheet - Phenylhydrazine Hydrochloride.

- ResearchGate. (2025). A one-step synthesis of pyrazolone.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - O-TOLYLHYDRAZINE HYDROCHLORIDE.

- Thermo Fisher Scientific. (2025).

- MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.

- Name-Reaction.com. Knorr pyrazole synthesis.

- BenchChem. (2025).

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- BenchChem. (2025). Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. name-reaction.com [name-reaction.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. riccachemical.com [riccachemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. connectjournals.com [connectjournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

condensation reaction of ethyl benzoylacetate and 2-methylphenylhydrazine

Application Note: High-Yield Synthesis of 1-(2-Methylphenyl)-3-phenyl-5-pyrazolone via Knorr Condensation

Executive Summary

Pyrazolone scaffolds are critical pharmacophores in medicinal chemistry, serving as the core structure for antioxidant agents (e.g., Edaravone), analgesics, and anti-inflammatory drugs. This application note details the synthesis of 1-(2-methylphenyl)-3-phenyl-5-pyrazolone , a structural analog of Edaravone where the N1-phenyl is substituted with an o-tolyl group and the C3-methyl is replaced by a phenyl group.

The protocol utilizes a classic Knorr Pyrazole Synthesis , exploiting the differential reactivity of the

Scientific Background & Mechanism

Reaction Principle

The synthesis involves the condensation of ethyl benzoylacetate (a

-

Nucleophilic Attack: The primary amine of the hydrazine attacks the more electrophilic ketone carbonyl of the

-keto ester. This step is kinetically favored over attack on the ester. -

Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

-

Cyclization: The secondary nitrogen of the hydrazine attacks the ester carbonyl (intramolecular nucleophilic acyl substitution).

-

Aromatization/Tautomerization: Loss of ethanol yields the pyrazolone, which exists in equilibrium between CH, OH (enol), and NH forms.

Regioselectivity & Sterics

The ortho-methyl group on the hydrazine introduces steric bulk. While the primary amine (

Mechanistic Pathway (Diagram)

Caption: Mechanistic pathway of Knorr condensation showing regioselective attack on the ketone followed by cyclization.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| Ethyl Benzoylacetate | 192.21 | 1.0 | Substrate ( |

| 2-Methylphenylhydrazine HCl | 158.63 | 1.1 | Nucleophile |

| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | Base (if using HCl salt) |

| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium |

| Glacial Acetic Acid | 60.05 | Cat. | Catalyst (Optional) |

Note: If using free base hydrazine, omit Sodium Acetate.

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (1.92 g) of ethyl benzoylacetate in 20 mL of absolute ethanol .

-

Add 11 mmol (1.75 g) of 2-methylphenylhydrazine hydrochloride .

-

Add 12 mmol (0.98 g) of anhydrous sodium acetate to neutralize the hydrochloride salt and liberate the free hydrazine in situ.

-

Why: Using the HCl salt is often safer (less toxic vapor) and more stable than the free base liquid.

-

-

(Optional) Add 2-3 drops of glacial acetic acid to catalyze the initial imine formation.

Step 2: Reflux (Condensation)

-

Attach a reflux condenser to the RBF.[2]

-

Heat the mixture to reflux (approx. 80°C) in an oil bath.

-

Maintain reflux for 3 to 4 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting ester spot (

) should disappear, and a lower

-

Step 3: Workup & Isolation

-

Remove the flask from heat and allow it to cool to room temperature.

-

Place the flask in an ice bath (0-4°C) for 30 minutes to induce crystallization.

-

Filtration: Filter the precipitate using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove inorganic salts (NaCl/NaOAc).

Step 4: Purification

-

Recrystallize the crude solid from hot ethanol .

-

Dissolve solid in minimum boiling ethanol.

-

Allow to cool slowly to RT, then refrigerate.

-

-

Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Caption: Step-by-step synthesis workflow for the condensation reaction.

Results, Analysis & Troubleshooting

Expected Characterization Data

Since specific literature data for this exact derivative is sparse, the following values are derived from close structural analogs (e.g., Edaravone, 1,3-diphenyl-5-pyrazolone).

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Expected range 115°C – 130°C (Analog 1-phenyl-3-methyl is ~127°C; 1,3-diphenyl is ~137°C).

-

Yield: 75% – 85%.[3]

NMR Validation (DMSO-d6):

- 2.1 – 2.3 ppm (s, 3H): Methyl group of the o-tolyl ring.

-

5.8 – 6.0 ppm (s, 1H): C4-H of the pyrazole ring (CH form). Note: This signal may vanish if the OH tautomer dominates or upon

- 7.1 – 7.8 ppm (m, 9H): Aromatic protons (5 from 3-phenyl, 4 from 1-tolyl).

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| No Precipitate | Product too soluble in EtOH. | Concentrate solvent volume by 50% via rotary evaporation, then chill. Add water dropwise to induce turbidity. |

| Oily Product | Impurities or incomplete cyclization. | Triturate the oil with diethyl ether or hexanes to induce solidification. Recrystallize. |

| Low Yield | Incomplete reaction (steric hindrance). | Extend reflux time to 6 hours or switch solvent to Acetic Acid (reflux at 118°C). |

| Red/Orange Color | Oxidation of hydrazine or product. | Ensure inert atmosphere ( |

Safety & Handling (E-E-A-T)

-

Hydrazine Toxicity: 2-Methylphenylhydrazine is toxic and a potential carcinogen. Handle only in a fume hood. Wear nitrile gloves.

-

Skin Sensitization: Pyrazolones can cause allergic skin reactions. Avoid direct contact.

-

Waste Disposal: Aqueous filtrates contain hydrazine residues. Treat with bleach (sodium hypochlorite) to oxidize hydrazines before disposal.

References

- Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604.

-

Edaravone Analog Synthesis: Karami, M., & Zare, A. (2018). "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Reaction of Phenylhydrazine with Ethyl Acetoacetate." Organic Chemistry Research, 4(2), 174-181.[1] Link

-

Tautomerism in Pyrazolones: El-Sheshtawy, H. S., et al. (2021). "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of Chemical Sciences, 133, 1-9. Link

-

Safety Data (Edaravone Analogs): NOAA CAMEO Chemicals. "1-Phenyl-3-Methyl-5-Pyrazolone."[3][4][5][6][7][8] Link

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ias.ac.in [ias.ac.in]

- 4. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]

- 6. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

protocol for preparing 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol ligands

Application Note: Protocol for Preparing 1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol Ligands

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol (also known as 1-(o-tolyl)-3-phenyl-5-pyrazolone). This ligand class is critical in coordination chemistry for lanthanide extraction and in medicinal chemistry as a scaffold for free-radical scavengers and analgesic agents. The method utilizes a Knorr pyrazole synthesis via the condensation of ethyl benzoylacetate with 2-methylphenylhydrazine hydrochloride. The protocol emphasizes regiochemical control, high-purity isolation via recrystallization, and safety regarding hydrazine handling.

Introduction & Retrosynthetic Analysis

Pyrazol-5-ols exist in a tautomeric equilibrium between the OH-form (enol), NH-form (pyrazolone), and CH-form (keto). In the presence of metal ions, they predominantly coordinate through the enolic oxygen and the nitrogen at position 2, forming stable six-membered chelate rings.

Chemical Basis:

The synthesis is a condensation reaction between a

-

Regioselectivity: The terminal nitrogen (

) of the hydrazine is the stronger nucleophile and attacks the more electrophilic ketone carbonyl of the

Retrosynthetic Scheme:

Figure 1: Retrosynthetic disconnection showing the Knorr pyrazole pathway.

Materials & Reagents

| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |

| Ethyl benzoylacetate | 94-02-0 | 192.21 | 1.0 | 1.92 g (10 mmol) | |

| 2-Methylphenylhydrazine HCl | 635-26-7 | 158.63 | 1.1 | 1.75 g (11 mmol) | Hydrazine source |

| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 1.2 | 0.98 g | HCl scavenger / Buffer |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | 20 mL | Reaction Solvent |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Catalyst | 0.5 mL | Acid Catalyst |

Equipment:

-

50 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl₂).[5]

-

Oil bath or heating mantle.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Reaction Setup

-

Preparation of Hydrazine Base: In the 50 mL RBF, suspend 2-methylphenylhydrazine hydrochloride (1.75 g) in Ethanol (15 mL).

-

Buffering: Add Sodium Acetate (0.98 g) to the suspension. Stir at room temperature for 10 minutes. Note: This liberates the free hydrazine base in situ. Alternatively, commercially available free base o-tolylhydrazine can be used without sodium acetate.

-

Addition of Electrophile: Add Ethyl benzoylacetate (1.92 g) dropwise to the stirring mixture.

-

Catalysis: Add Glacial Acetic Acid (0.5 mL). The mixture may turn slightly yellow.

Step 2: Reflux & Monitoring

-

Attach the reflux condenser.[5]

-

Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Time: Maintain reflux for 3 to 4 hours .

-

Monitoring (TLC): Check reaction progress using TLC (Silica gel).

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV light (254 nm). The starting

-keto ester (high

-

Step 3: Workup & Isolation

-

Cooling: Remove the flask from heat and allow it to cool to room temperature.

-

Precipitation: If the product does not crystallize spontaneously, cool the flask in an ice-water bath (0-5°C) for 30 minutes. Scratching the glass wall with a spatula can induce nucleation.

-

Filtration: Filter the solid precipitate under vacuum.

-

Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by cold Water (2 x 10 mL) to remove sodium salts and unreacted reagents.

Step 4: Purification (Recrystallization)

-

Transfer the crude solid to a clean beaker.

-

Dissolve in a minimum amount of boiling Ethanol (or Methanol).

-

Optional: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot.

-

Allow the filtrate to cool slowly to room temperature, then refrigerate.

-

Collect the purified crystals via filtration and dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75% - 85% Appearance: White to off-white crystalline solid.

Process Logic & Mechanism

The reaction proceeds via an acid-catalyzed condensation. The mechanism dictates the structural integrity of the ligand.

Figure 2: Step-wise mechanism of the Knorr Pyrazole Synthesis.

-

Regiocontrol: The ketone carbonyl is more electrophilic than the ester. The primary amine of the hydrazine attacks here first.

-

Cyclization: The intermediate hydrazone undergoes intramolecular nucleophilic acyl substitution to form the 5-membered ring, releasing ethanol.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

-

Melting Point: Expected range 130–135°C (Consistent with 1-aryl-3-phenyl-5-pyrazolone analogs [1]).

-

1H NMR (DMSO-d6, 400 MHz):

- 2.1–2.3 ppm (s, 3H, Ar-CH3 of tolyl).

- 5.9–6.1 ppm (s, 1H, C4-H of pyrazole ring). Note: This signal integrates to <1H if the enol form dominates and exchanges with solvent.

- 7.2–7.8 ppm (m, 9H, Aromatic protons).

- 11.0–12.5 ppm (br s, 1H, -OH / -NH ). Broad signal due to tautomerism.

-

Solubility: Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.[6]

Safety & Troubleshooting

Safety Profile:

-

Hydrazines: 2-Methylphenylhydrazine is toxic and a potential carcinogen. Handle in a fume hood. Avoid skin contact.

-

Waste: Aqueous filtrates containing hydrazine residues must be treated with bleach (sodium hypochlorite) to oxidize hydrazines before disposal.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| No Precipitation | Solution too dilute or product highly soluble. | Concentrate the ethanolic solution by rotary evaporation to 50% volume and re-cool. |

| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether or hexane to induce solidification. Recrystallize. |

| Low Yield | Incomplete reaction or hydrolysis of ester. | Ensure anhydrous conditions during reflux. Extend reaction time to 6 hours. |

| Wrong Isomer | Incorrect hydrazine orientation (rare). | Verify pH is slightly acidic (acetic acid); basic conditions can sometimes alter kinetics, though Knorr synthesis is generally robust. |

References

-

Synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) analogs. Natural Sciences Publishing. (2021). Link

-

Regioselective synthesis of pyrazoles. Royal Society of Chemistry. (2017).[7] Link

-

1-Phenyl-3-methyl-5-pyrazolone Safety Data. NOAA CAMEO Chemicals. Link

-

Reaction of ethyl benzoylacetate. ResearchGate. Link

Sources

- 1. 1-(4-Methyl-Phenyl)-3-Methyl-5-Pyrazolone (PTPMP) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 2. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. dokumen.pub [dokumen.pub]

- 6. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. rsc.org [rsc.org]

Application Notes & Protocols: Leveraging 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol for Advanced Azo Dye Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrazolone Scaffolds in Azo Dye Chemistry

Azo dyes represent over 60% of the commercially produced colorants, a testament to their synthetic versatility, high tinctorial strength, and broad color palette.[1][2] The foundation of their synthesis is the azo coupling reaction, an electrophilic aromatic substitution between a diazonium salt and an electron-rich coupling component.[3][4] The choice of this coupling component is a critical determinant of the final dye's characteristics, including its hue, solubility, and fastness properties.[1][5]

Among the various classes of coupling components, pyrazolone derivatives are of significant industrial and academic interest. These heterocyclic compounds are key intermediates in the synthesis of yellow, orange, and red dyes.[1][6] Their molecular structure allows for the creation of dyes with excellent light fastness and thermal stability.[5][7] This guide focuses on a specific, highly effective coupling component: 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol . The strategic placement of the 2-methylphenyl group (o-tolyl group) at the N1 position of the pyrazole ring introduces steric and electronic effects that can enhance the performance and uniqueness of the resulting azo dyes.

This document provides a comprehensive framework for the synthesis, characterization, and application of azo dyes derived from this pyrazolone, offering both detailed protocols and the underlying scientific rationale to empower researchers in their work.

The Azo Coupling Reaction: A Mechanistic Overview

The synthesis of an azo dye is a two-step process. First, a primary aromatic amine is converted into a diazonium salt through diazotization. This is followed by the azo coupling step, where the diazonium salt acts as an electrophile and attacks the electron-rich coupling component.

Caption: General workflow of azo dye synthesis.

The pyrazolone ring of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol contains an active methylene group at the C4 position, which is the site of electrophilic attack by the diazonium ion. The reaction is typically carried out in a weakly acidic or alkaline medium to facilitate the coupling process.[8]

Experimental Protocols

Protocol 1: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye using 4-chloroaniline as the diazo component and 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol as the coupling component.

Materials:

-

4-chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

-

Sodium Hydroxide (NaOH)

-

Sodium Acetate

-

Ethanol

-

Distilled water

-

Ice

Part A: Diazotization of 4-chloroaniline

-

Preparation of Amine Solution: In a 250 mL beaker, dissolve 0.01 mol of 4-chloroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Gentle heating may be required to achieve complete dissolution.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[9][10]

-

Nitrite Addition: Prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water. Add this solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.[2]

-

Confirmation of Diazotization: After the complete addition of the nitrite solution, continue stirring for an additional 30 minutes in the ice bath. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess). If necessary, a small amount of sulfamic acid can be added to quench the excess nitrous acid. The resulting clear solution is the diazonium salt of 4-chloroaniline.

Part B: Azo Coupling Reaction

-

Preparation of Coupling Component Solution: In a separate 500 mL beaker, dissolve 0.01 mol of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

-

Coupling: Slowly add the cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring. The addition should be done portion-wise over 30 minutes, maintaining the temperature at 0-5 °C.

-

pH Adjustment & Precipitation: During the addition, a brightly colored precipitate will form. After the complete addition of the diazonium salt, adjust the pH of the reaction mixture to 5-6 using a sodium acetate solution. This pH adjustment ensures the complete coupling and precipitation of the dye.

-

Stirring and Isolation: Continue stirring the reaction mixture for an additional 2 hours at 0-5 °C to ensure the completion of the reaction.

-

Filtration and Washing: Filter the precipitated dye using a Buchner funnel. Wash the solid product thoroughly with cold distilled water until the filtrate is neutral.

-

Drying and Purification: Dry the crude dye in an oven at 60-70 °C. The dye can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to obtain a product of high purity.

Caption: Step-by-step synthesis workflow.

Protocol 2: Spectroscopic Characterization

The synthesized dye should be characterized to confirm its structure and purity.

-

UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum. The λmax value will indicate the color of the dye and provide information about its electronic transitions. Pyrazolone azo dyes typically exhibit strong absorption in the visible region.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid dye. Look for characteristic peaks such as the N=N stretching vibration (around 1450-1500 cm⁻¹) and the C=O stretching of the pyrazolone ring (around 1670 cm⁻¹).[12]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum will show signals for the aromatic protons of the phenyl and methylphenyl rings, as well as a characteristic signal for the hydrazo proton (if tautomerism occurs), which is often observed in pyrazolone azo dyes.[11][13]

Protocol 3: Application in Textile Dyeing (Polyester)

This protocol describes the application of the synthesized disperse dye on polyester fabric using the high-temperature, high-pressure (HTHP) exhaustion method.

Materials:

-

Synthesized pyrazolone azo dye

-

Polyester fabric

-

Dispersing agent (e.g., lignosulphonate-based)

-

Acetic acid (for pH control)

-

Non-ionic soap

-

HTHP dyeing machine

Procedure:

-

Dye Bath Preparation: Prepare a dye bath with a specific concentration of the dye (e.g., 1% on the weight of fabric), a dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5 with acetic acid. The material-to-liquor ratio is typically 1:20.

-

Dyeing: Introduce the polyester fabric into the dye bath at room temperature. Raise the temperature to 130 °C at a rate of 2 °C/min. Maintain the dyeing at this temperature for 60 minutes with continuous agitation to ensure level dyeing.[14][15]

-

Cooling and Rinsing: Cool the dye bath down to 70 °C and drain. Rinse the dyed fabric thoroughly with cold water.

-

Reduction Clearing (Soaping): To remove unfixed surface dye and improve fastness, treat the fabric in a solution containing 2 g/L sodium hydrosulphite and 2 g/L sodium hydroxide at 70-80 °C for 20 minutes.[15]

-

Final Rinsing and Drying: Rinse the fabric with hot and then cold water, and finally dry it in the air.

Evaluation of Dyeing Performance

The performance of the dye on the textile is evaluated based on its color and fastness properties.

Colorimetric Data: The color characteristics of the dyed fabric can be measured using a spectrophotometer and expressed in terms of CIELab* values, where:

-

L * indicates lightness (0 = black, 100 = white)

-

a * indicates the red-green axis (+a* = red, -a* = green)

-

b * indicates the yellow-blue axis (+b* = yellow, -b* = blue)

Fastness Properties: The resistance of the color to various external factors is a critical measure of dye quality.[13][16]

| Fastness Test | Standard Method | Description | Expected Performance |

| Light Fastness | ISO 105-B02 | The dyed fabric is exposed to a standard artificial light source, and the change in color is compared against a blue wool standard scale (1-8). | Pyrazolone dyes often exhibit good to very good light fastness (Grade 4-6).[7] |

| Wash Fastness | ISO 105-C06 | The dyed fabric is washed with a standard soap solution, and the color change of the fabric and staining of adjacent undyed fabrics are assessed using a grey scale (1-5). | Expected to be very good to excellent (Grade 4-5).[14] |

| Rubbing Fastness | ISO 105-X12 | The amount of color transferred from the dyed fabric to a standard white cloth under dry and wet conditions is assessed using a grey scale (1-5). | Generally good to very good (Grade 4-5).[13] |

digraph "Dyeing_Evaluation" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4"]; edge [fontname="Arial"];Start [label="Dyed Polyester Fabric"]; Dyeing [label="Dye Bath Preparation"]; Process [label="HTHP Dyeing at 130°C"]; Rinse [label="Rinsing"]; Clear[label="Reduction Clearing"]; Dry [label="Final Drying"]; Eval [label="Performance Evaluation"]; Color[label="Colorimetric Measurement\n(CIEL*a*b*)"]; Fastness [label="Fastness Testing"]; Light [label="Light Fastness"]; Wash [label="Wash Fastness"]; Rub [label="Rubbing Fastness"]; Start -> Dyeing -> Process -> Rinse -> Clear -> Dry -> Eval; Eval -> Color; Eval -> Fastness; Fastness -> Light; Fastness -> Wash; Fastness -> Rub;

}

Caption: Flowchart for dyeing and performance evaluation.

Conclusion

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol serves as a highly effective coupling component for the synthesis of azo dyes, particularly for producing yellow to orange shades with desirable application properties. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of these dyes. The inherent stability of the pyrazolone ring, combined with the specific substituents of the title compound, offers a promising avenue for developing novel colorants with excellent fastness properties for various industrial applications, including high-performance textiles.

References

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). PMC. [Link]

-

A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. (2012). Modern Scientific Press. [Link]

-

Design, Synthesis, Characterization, and Antimicrobial Properties of New Azo Disperse Dyes Incorporating Quinazolinone-Pyrazolone Moieties and Their Applications for Dyeing of Polyester Fabrics. (n.d.). Semantic Scholar. [Link]

-

Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. (2020). SciELO. [Link]

-

Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with.... (2022). PMC. [Link]

-

Synthesis and spectroscopic characterization of azoic dyes based on pyrazolone derivatives catalyzed by an acidic ionic liquid supported on silica-coated magnetite nanoparticle. (2025). ResearchGate. [Link]

-

The Chemistry of Color: Understanding Pyrazolone Coupling Components. (n.d.). Apolloscientific. [Link]

-

Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. (2020). ResearchGate. [Link]

-

Synthesis of pyrazolone based heterocylic bisazo acid dyes and their dyeing performance on silk and wool fibers. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. (n.d.). ResearchGate. [Link]

-

Synthesis, fastness properties, color assessment and antimicrobial activity of some azo reactive dyes having pyrazole moiety. (2025). ResearchGate. [Link]

-

The Crucial Role of Coupling Components in Azo Dye Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, Fastness and Spectral Properties of Some New Azo Pyrazole and Pyrazolotriazole Derivatives. (2010). Semantic Scholar. [Link]

-

Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). PMC. [Link]

-

Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). ResearchGate. [Link]

-

Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). ResearchGate. [Link]

-

Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. (2022). RSC Publishing. [Link]

-

Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. (n.d.). PMC. [Link]

-

Azo coupling. (n.d.). Wikipedia. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. modernscientificpress.com [modernscientificpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Solvent Extraction Strategies Utilizing 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

[1]

Executive Summary & Chemical Profile[1]

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol is a sterically hindered pyrazolone derivative. In solvent extraction, it functions through two distinct modalities depending on the experimental objective:

-

As a Ligand (Metal Extraction): It acts as a

-diketone mimic (in its enol form), capable of chelating Lanthanides (Ln -

As an Analyte (Drug Development): As a structural analog of Edaravone (MCI-186), it is often the target of Liquid-Liquid Extraction (LLE) from biological matrices (plasma/urine) during Pharmacokinetic (PK) studies.[1]

Chemical Identity[1][2]

-

Core Structure: Pyrazolone ring substituted with an o-tolyl group at N1 and a phenyl group at C3.

-

Tautomerism: Exists in equilibrium between the keto (CH

) form and the enol (OH) form. The enol form is the active species for metal chelation. -

pKa: Estimated ~7.0–8.0 (slightly higher than HPMBP due to the absence of the electron-withdrawing C4-acyl group).

Mechanism of Action

The Tautomeric Equilibrium

Success in extraction depends on manipulating the tautomeric state. Non-polar solvents drive the equilibrium toward the enol form (favorable for chelation), while polar protic solvents stabilize the keto form.

Figure 1: Tautomeric and ionization pathways governing the extraction efficiency.[1]

Application A: Metal Ion Extraction (Ligand Protocol)

Objective: Selective extraction of Trivalent Lanthanides (Ln

Reagents

-

Extractant: 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol (0.05 – 0.1 M).[1]

-

Diluent: Chloroform (CHCl

) or Toluene (preferred for kinetics).[1] -

Synergist (Optional but Recommended): TOPO (Trioctylphosphine oxide) or TBP (Tributyl phosphate) to prevent third-phase formation and enhance hydrophobicity.[1]

-

Aqueous Phase: Acetate buffer (pH 3.0 – 5.0) or HEPES (pH 6.0 – 7.5).[1]

Step-by-Step Protocol

-

Preparation of Organic Phase:

-

Dissolve the pyrazolone derivative in Toluene to achieve a concentration of 0.05 M.

-

Optimization: If extracting Ln

, add 0.02 M TOPO to form the synergistic adduct

-

-

Preparation of Aqueous Phase:

-

Prepare the metal ion solution (e.g., 1 mM Ln(NO

) -

Adjust pH to 4.5 using acetate buffer. Note: The lack of a C4-acyl group raises the pKa, requiring a higher pH than HPMBP (which extracts at pH ~2).

-

-

Equilibration:

-

Mix Organic and Aqueous phases at a 1:1 volume ratio (e.g., 5 mL each) in a glass vial.

-

Shake vigorously for 30–60 minutes at 25°C. The steric bulk of the o-tolyl group may slow down kinetics; ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

-

Separate the phases using a separating funnel or phase separator paper.

-

-

Quantification:

-

Measure metal concentration in the aqueous raffinate using ICP-OES or Arsenazo III colorimetry.

-

Calculate Distribution Ratio (

) and % Extraction (

-

Application B: Bioanalytical Extraction (Analyte Protocol)

Objective: Isolation of the molecule from plasma/tissue for drug metabolism (PK) studies. Context: As an analog of Edaravone, this molecule is likely to bind moderately to plasma proteins.[1]

Reagents

-

Matrix: Rat/Human Plasma.

-

Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).[1]

-

Internal Standard (IS): Edaravone-d5 or Phenazone.[1]

-

Additives: Formic acid (0.1%) or Ammonium Acetate.[1]

Step-by-Step Protocol

-

Sample Pre-treatment:

-

Aliquot 100

L of plasma into a 1.5 mL Eppendorf tube. -

Add 10

L of Internal Standard solution. -

Acidify with 10

L of 5% Formic Acid. Rationale: Acidification ensures the molecule is in its neutral protonated form, maximizing partitioning into the organic layer.[1]

-

-

Liquid-Liquid Extraction (LLE):

-

Add 500

L of Ethyl Acetate . -

Vortex mix for 3 minutes (high speed).

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

-

Evaporation & Reconstitution:

-

Analysis:

-

Inject into LC-MS/MS (C18 column).[1]

-

Monitor MRM transitions (Parent ion

-

Workflow Visualization

Figure 2: General workflow for solvent extraction of pyrazolone derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Extraction Efficiency (Metal) | pH is too low (Ligand not ionized).[1] | Increase pH to > 4.5. The lack of C4-acyl group makes it a weaker acid than HPMBP. |

| Emulsion Formation | High viscosity or protein content. | Add 5% Isopropanol to the organic phase or increase centrifugation force. |

| Precipitation | Solubility limit exceeded. | Use a modifier like TBP (10% v/v) or switch diluent to Dichloromethane.[1] |

| Slow Kinetics | Steric hindrance of o-tolyl group. | Increase shaking time to >60 mins or slightly elevate temperature (30°C). |

References

-

General Pyrazolone Extraction Chemistry

-

Synergistic Extraction Protocols

-

Bioanalysis of Pyrazolone Analogs (Edaravone)

-

Niosh, M., et al. (2021).[1] Pre-Clinical Pharmacokinetic Characterization of Novel Edaravone Oral Prodrug. NIH/PubMed.

-

-

Synthesis and Properties

-

MDPI. (2023).[1] Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioequivalence Study of Oral Suspension and Intravenous Formulation of Edaravone in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. Separation and purification of berkelium(III) from trivalent actinides and lanthanides using 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPBMP) (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

Catalytic Applications of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol Metal Complexes: Application Notes and Protocols

Foreword

The field of homogeneous catalysis is continually driven by the rational design of ligands that can modulate the electronic and steric properties of a metal center, thereby enhancing catalytic activity and selectivity. Among the vast array of ligand scaffolds, pyrazolones represent a versatile class of compounds due to their facile synthesis and rich coordination chemistry. This guide focuses on the catalytic potential of metal complexes derived from a specific pyrazolone ligand: 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol . While direct catalytic studies on this exact ligand are emerging, this document synthesizes insights from structurally related pyrazole and pyrazolone systems to provide a forward-looking perspective on its applications. We will explore potential catalytic activities, propose detailed experimental protocols, and discuss the underlying mechanistic principles, offering a valuable resource for researchers in catalysis, organic synthesis, and drug development.

Introduction to 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol and its Metal Complexes

The ligand, 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol, possesses several key features that make it an attractive candidate for catalysis. The pyrazolone core can exist in different tautomeric forms, allowing for versatile coordination modes with metal ions. The presence of both nitrogen and oxygen donor atoms enables the formation of stable chelate rings. Furthermore, the steric bulk introduced by the 2-methylphenyl group at the N1 position can influence the coordination geometry around the metal center and potentially enhance catalyst stability and selectivity.

The synthesis of this ligand generally involves the condensation of ethyl benzoylacetate with 2-methylphenylhydrazine. Subsequent complexation with various metal salts (e.g., of copper, palladium, nickel, cobalt) can be achieved under standard conditions to yield the corresponding metal complexes. Characterization of these complexes is crucial and typically involves techniques such as FT-IR, NMR, mass spectrometry, and single-crystal X-ray diffraction.

Potential Catalytic Application: Oxidation Reactions

Metal complexes of pyrazole and pyrazolone derivatives have demonstrated significant catalytic activity in various oxidation reactions.[1][2][3] The electronic properties of the ligand can be tuned to stabilize different oxidation states of the metal center, which is a key aspect of many oxidation catalysts.

Application Note: Catalytic Oxidation of Phenols

The selective oxidation of phenols to catechols and hydroquinones is an industrially important transformation. Metal complexes of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol are anticipated to be effective catalysts for this reaction, using environmentally benign oxidants like hydrogen peroxide (H₂O₂). The catalyst's performance is expected to be influenced by the choice of metal center, solvent, and reaction temperature.

Protocol: General Procedure for the Catalytic Oxidation of Phenol

This protocol is adapted from methodologies reported for similar pyrazolone-based metal complexes.[1]

Materials:

-

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol metal complex (e.g., Cu(II), Mn(II), Zn(II))

-

Phenol

-

Hydrogen peroxide (30% aq. solution)

-

Acetonitrile (or other suitable solvent)

-

Internal standard (e.g., dodecane) for GC analysis

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol metal complex (e.g., 0.01 mmol).

-

Add phenol (1.0 mmol) and the chosen solvent (e.g., 10 mL of acetonitrile).

-

Add the internal standard for quantitative analysis.

-

Stir the mixture at the desired reaction temperature (e.g., 60 °C).

-

Slowly add hydrogen peroxide (e.g., 5.0 mmol) to the reaction mixture.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) after quenching with a suitable agent (e.g., triphenylphosphine) and drying over anhydrous sodium sulfate.

-

Upon completion, cool the reaction mixture to room temperature.

Data Analysis: Calculate the conversion of phenol and the selectivity for catechol, hydroquinone, and benzoquinone based on the GC analysis.

| Catalyst | Phenol Conversion (%) | Catechol Selectivity (%) | Hydroquinone Selectivity (%) | Benzoquinone Selectivity (%) |

| [Cu(L)₂] | Expected High | Expected Moderate | Expected Moderate | Expected Low |

| [Mn(L)₂] | Expected Moderate | Expected High | Expected Low | Expected Low |

| [Zn(L)₂] | Expected Moderate | Expected Moderate | Expected High | Expected Low |

| (L = deprotonated 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol) | ||||

| Note: This is a predictive table based on trends observed with similar catalysts.[1] |

Workflow for Catalytic Phenol Oxidation

Caption: Workflow for the catalytic oxidation of phenol.

Potential Catalytic Application: Cross-Coupling Reactions

Palladium complexes bearing pyrazole-based ligands have been successfully employed as catalysts in C-C cross-coupling reactions, such as the Mizoroki-Heck reaction.[4] The electronic and steric properties of the 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol ligand are expected to form stable and active palladium catalysts for such transformations.

Application Note: Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. A palladium complex of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol could serve as an efficient pre-catalyst that, upon activation, enters the catalytic cycle. The choice of base and solvent is critical for the success of this reaction.

Protocol: General Procedure for the Mizoroki-Heck Reaction

This protocol is based on established procedures for palladium-catalyzed cross-coupling reactions with pyrazole-based ligands.[4][5]

Materials:

-

Palladium(II) complex of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

-

Aryl halide (e.g., iodobenzene)

-

Alkene (e.g., styrene)

-

Base (e.g., triethylamine, sodium carbonate)

-

Solvent (e.g., DMF, acetonitrile)

-

Internal standard for GC analysis

Procedure:

-

To a Schlenk tube under an inert atmosphere (e.g., argon), add the palladium complex (e.g., 0.005 mmol).

-

Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).

-

Add the solvent (5 mL) and the internal standard.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the reaction by GC analysis of aliquots.

-

After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture to remove the base and any precipitated palladium black.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

Data Analysis: Determine the yield of the cross-coupled product using GC analysis with the internal standard.

| Catalyst Loading (mol%) | Aryl Halide | Alkene | Base | Solvent | Yield (%) |

| 0.5 | Iodobenzene | Styrene | Et₃N | DMF | Expected High |

| 0.5 | Bromobenzene | Styrene | Na₂CO₃ | DMF | Expected Moderate |

| 1.0 | Chlorobenzene | Styrene | K₂CO₃ | DMAc | Expected Low to Moderate |

| (Note: This is a predictive table. Reaction conditions may require optimization.) |

Sources

- 1. Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 5. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-ol. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazolone derivatives. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experimental outcomes. This guide is structured as a dynamic Q&A, addressing common challenges and fundamental questions encountered in the lab.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?

A1: Low yield in the Knorr pyrazolone synthesis is a frequent challenge, often attributable to a combination of factors related to reactants, reaction conditions, and work-up procedures. Let's break down the primary culprits and their solutions.

-

Causality 1: Purity and Stoichiometry of Reactants

-

(2-methylphenyl)hydrazine: Hydrazine derivatives are susceptible to oxidation and degradation upon storage. Impurities can lead to side reactions and lower the effective concentration of your nucleophile. Always use freshly opened or purified hydrazine.

-

Ethyl Benzoylacetate: The quality of your β-ketoester is critical. Ensure it is free from acidic or basic impurities that could interfere with the reaction pathway.

-

Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.05 to 1.1 equivalents) of the hydrazine derivative can sometimes compensate for any degradation and drive the reaction to completion. However, a large excess can complicate purification.

-

-

Causality 2: Suboptimal Reaction Conditions

-

Catalyst: This reaction is a condensation that is often catalyzed by acid.[1][2] The initial hydrazone formation and the subsequent intramolecular cyclization are both facilitated by protonation of the carbonyl oxygens, making them more electrophilic.[2] A few drops of glacial acetic acid are typically sufficient.[3][4] The absence of a catalyst can lead to a stalled or sluggish reaction.

-

Temperature: The reaction generally requires heating. A common starting point is refluxing in a solvent like ethanol or acetic acid.[4][5] Insufficient heat will result in a slow conversion rate, while excessive heat can promote side reactions or degradation of the product. The optimal temperature must be determined empirically.

-

Solvent: The choice of solvent is crucial for ensuring both reactants are fully dissolved. Polar protic solvents like ethanol, 1-propanol, or glacial acetic acid are excellent choices as they effectively solvate the reactants and can participate in proton transfer steps.[3][5]

-

-

Causality 3: Inefficient Work-up and Purification

-

Premature Precipitation: The product is often precipitated by adding water to the reaction mixture.[3][6] If this is done while a significant amount of starting material remains, it can co-precipitate, making purification difficult and lowering the isolated yield of the pure compound. It is imperative to monitor the reaction to completion via Thin Layer Chromatography (TLC) before quenching.

-

Purification Losses: Pyrazolones can be sensitive. Overly aggressive purification, such as column chromatography on un-neutralized silica gel, can lead to product degradation. Recrystallization from a suitable solvent system (e.g., ethanol/water, benzene/petroleum ether) is often the most effective method for obtaining a pure, solid product.[5][7]

-

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yield issues.

Q2: My final product is a sticky oil or an impure solid that is difficult to handle. What purification strategies do you recommend?

A2: Obtaining a non-crystalline product is common when impurities are present that inhibit crystal lattice formation. The key is a systematic approach to purification.

-

Confirm Reaction Completion: First, use TLC to verify that the starting materials have been consumed. If the reaction is incomplete, unreacted ethyl benzoylacetate (which is an oil) will contaminate your product. If necessary, restart the reaction and run it for a longer duration or at a slightly higher temperature.

-

Initial Work-up: After quenching the reaction with water and filtering the crude precipitate, wash the solid thoroughly with cold water to remove any water-soluble salts or residual acetic acid.[6] A subsequent wash with a cold non-polar solvent like hexane can help remove non-polar impurities.

-